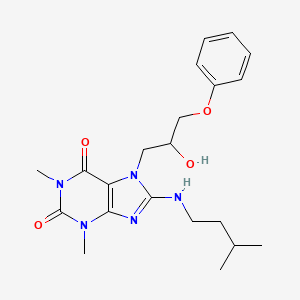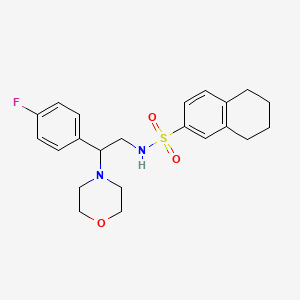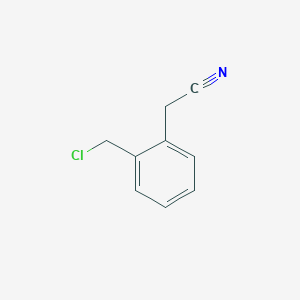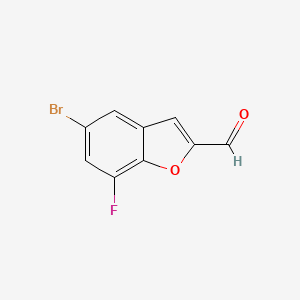![molecular formula C22H23NO5 B2818563 N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide CAS No. 883962-09-2](/img/structure/B2818563.png)
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide, commonly known as DMBA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic benefits. This compound belongs to the class of flavones, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties.
作用機序
The mechanism of action of DMBA is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. DMBA has been shown to activate the p53 tumor suppressor pathway, which plays a crucial role in regulating cell cycle progression and apoptosis. DMBA has also been reported to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, DMBA has been shown to induce oxidative stress and DNA damage, leading to cell death.
Biochemical and Physiological Effects:
DMBA has been reported to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, DMBA has been shown to induce cell cycle arrest, apoptosis, and autophagy. In animal models, DMBA has been reported to reduce tumor growth and metastasis, as well as to improve survival rates. In neurodegenerative diseases, DMBA has been shown to reduce oxidative stress, inflammation, and neuronal damage.
実験室実験の利点と制限
DMBA has several advantages as a research tool, including its high purity, stability, and reproducibility. DMBA is also relatively inexpensive and readily available from commercial sources. However, DMBA has some limitations, such as its potential toxicity and limited solubility in aqueous solutions. Therefore, proper safety precautions should be taken when handling DMBA, and alternative solvents or delivery methods may be required for certain experiments.
将来の方向性
There are several potential future directions for research on DMBA. One area of interest is the development of novel DMBA derivatives with improved pharmacological properties, such as increased solubility, bioavailability, and selectivity. Another area of interest is the investigation of the synergistic effects of DMBA with other anticancer or neuroprotective agents. Additionally, further studies are needed to elucidate the precise molecular mechanisms underlying the biological activities of DMBA and to explore its potential clinical applications.
合成法
DMBA can be synthesized through a multistep process involving the condensation of 3,4-dimethoxybenzaldehyde with malonic acid, followed by cyclization, oxidation, and amidation reactions. The final product is obtained as a yellow crystalline powder with a high purity level.
科学的研究の応用
DMBA has been extensively studied for its potential applications in various fields of scientific research, including cancer biology, neuropharmacology, and drug discovery. In cancer research, DMBA has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In neuropharmacology, DMBA has been reported to possess neuroprotective effects by modulating oxidative stress and inflammation in animal models of neurodegenerative diseases.
特性
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-5-7-18(24)23-22-19(14-10-11-16(26-3)17(12-14)27-4)20(25)15-9-6-8-13(2)21(15)28-22/h6,8-12H,5,7H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJVJYOXMCSLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C(=O)C2=CC=CC(=C2O1)C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((5-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2818482.png)




![3,3-Dimethyl-4-[1-(1,7-naphthyridine-8-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2818491.png)
![(5-Bromopyridin-3-yl)-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2818492.png)
![5-Amino-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2818495.png)
![1-[4-(4-Hydroxy-4-phenylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2818497.png)



![4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine](/img/structure/B2818503.png)
